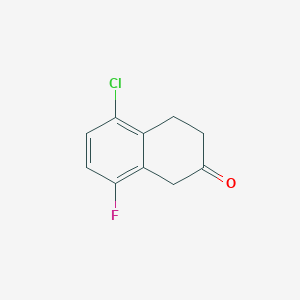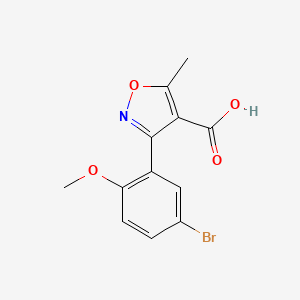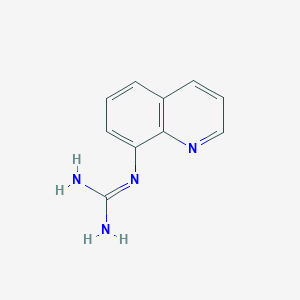
1-(8-Quinolyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Quinolyl)guanidine is a compound that features a guanidine group attached to the 8-position of a quinoline ring. Guanidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit interesting biological activities.
准备方法
The synthesis of 1-(8-Quinolyl)guanidine typically involves the reaction of 8-aminoquinoline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and carbodiimides. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for guanidine derivatives often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of guanidylating agent and reaction conditions can be tailored to achieve the desired product specifications .
化学反应分析
1-(8-Quinolyl)guanidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
科学研究应用
1-(8-Quinolyl)guanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-(8-Quinolyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death .
相似化合物的比较
1-(8-Quinolyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Quinolyl)guanidine: Similar in structure but with the guanidine group attached to the 2-position of the quinoline ring. This positional difference can lead to variations in chemical reactivity and biological activity.
1-(4-Quinolyl)guanidine: Another positional isomer with the guanidine group at the 4-position. This compound may exhibit different pharmacokinetic properties and therapeutic potential.
N,N’-Disubstituted guanidines: These compounds have additional substituents on the guanidine group, which can enhance their stability and specificity for certain applications .
The uniqueness of this compound lies in its specific structural arrangement, which allows for a distinct set of chemical and biological properties. Its ability to form stable complexes and interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-quinolin-8-ylguanidine |
InChI |
InChI=1S/C10H10N4/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H4,11,12,14) |
InChI 键 |
LMHOGLGPAFLJIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N=C(N)N)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



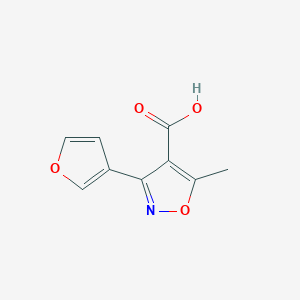
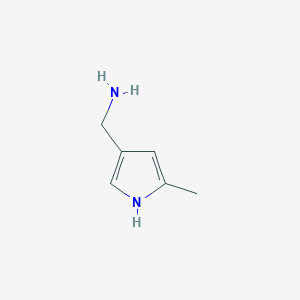
![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
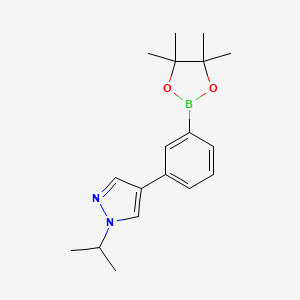
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
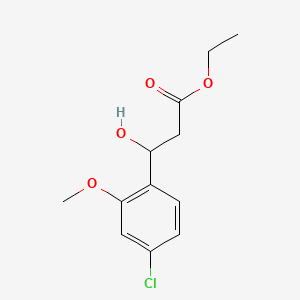

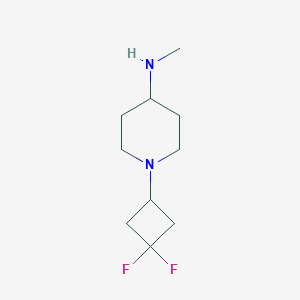
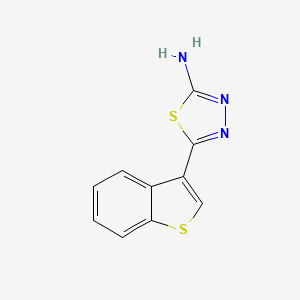
![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
